4-(Methoxymethyl)-1-trityl-1H-imidazole
Overview
Description
4-(Methoxymethyl)-1-trityl-1H-imidazole is a chemical compound with significant potential in various scientific and industrial applications. This compound features a methoxymethyl group attached to an imidazole ring, which is further substituted with a trityl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with imidazole as the core structure.
Methoxymethylation: The imidazole ring undergoes methoxymethylation, where a methoxymethyl group is introduced using formaldehyde and a suitable catalyst.
Tritylation: The methoxymethylated imidazole is then subjected to tritylation, where a trityl group is added using triphenylmethyl chloride in the presence of a base.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the methoxymethyl group.
Substitution Products: A wide range of substituted imidazoles, depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-1-trityl-1H-imidazole is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which 4-(Methoxymethyl)-1-trityl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The presence of the methoxymethyl and trityl groups allows it to bind to specific enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
4-(Methoxymethyl)pyridine: Similar structure but with a pyridine ring instead of imidazole.
4-(Methoxymethyl)phenol: Contains a phenol group instead of the imidazole ring.
4-(Methoxymethoxy)phenylboronic acid: Features a boronic acid group instead of the imidazole ring.
Uniqueness: 4-(Methoxymethyl)-1-trityl-1H-imidazole is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential applications. Its ability to undergo various reactions and its role as an intermediate make it distinct from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
4-(methoxymethyl)-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-27-18-23-17-26(19-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGYYINHYJPCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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